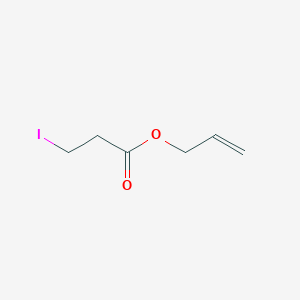
prop-2-enyl 3-iodopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 3-iodopropanoate is an organic compound characterized by the presence of an iodine atom attached to a propanoate group and a prop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with prop-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the halogenation of prop-2-enyl propanoate using iodine and a suitable oxidizing agent like hydrogen peroxide. This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl 3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Bromine or chlorine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of prop-2-enyl 3-hydroxypropanoate or prop-2-enyl 3-aminopropanoate.
Addition: Formation of 3,3-dihalopropanoates.
Oxidation: Formation of 3-iodopropanoic acid.
Reduction: Formation of prop-2-enyl 3-propanol.
Aplicaciones Científicas De Investigación
Prop-2-enyl 3-iodopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of prop-2-enyl 3-iodopropanoate depends on its interaction with specific molecular targets. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity through halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-enyl 3-bromopropanoate
- Prop-2-enyl 3-chloropropanoate
- Prop-2-enyl 3-fluoropropanoate
Uniqueness
Prop-2-enyl 3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions and potentially different biological activities.
This detailed overview of this compound highlights its significance in various scientific domains and provides a foundation for further exploration and application
Propiedades
Número CAS |
113201-35-7 |
|---|---|
Fórmula molecular |
C6H9IO2 |
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
prop-2-enyl 3-iodopropanoate |
InChI |
InChI=1S/C6H9IO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
Clave InChI |
VZBGUTIDTNBNRW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















